5'-O-(Dimethoxytrityl)-n3/o4-(toluoyl)-2-thiothymidine
Description
5'-O-(Dimethoxytrityl)-N3/O4-(toluoyl)-2-thiothymidine (PY 7510) is a modified nucleoside derivative critical for oligonucleotide synthesis . Key structural features include:
- 5'-Dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl during solid-phase synthesis, enabling stepwise elongation of oligonucleotides.
- N3/O4-Toluoyl group: Provides base protection, enhancing stability during chemical reactions.
- 2-Thiothymidine: Replaces the 2-oxygen of thymidine with sulfur, altering base-pairing dynamics and UV absorption properties.
This compound is used in antisense oligonucleotide and siRNA research due to its resistance to nuclease degradation and improved duplex stability .
Properties
CAS No. |
156783-13-0 |
|---|---|
Molecular Formula |
C39H38N2O7S |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C39H38N2O7S/c1-25-10-12-27(13-11-25)37(43)48-36-26(2)23-41(38(49)40-36)35-22-33(42)34(47-35)24-46-39(28-8-6-5-7-9-28,29-14-18-31(44-3)19-15-29)30-16-20-32(45-4)21-17-30/h5-21,23,33-35,42H,22,24H2,1-4H3/t33-,34+,35+/m0/s1 |
InChI Key |
DIUSTCRWPMCDDU-BMPTZRATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like pyridine.
Industrial Production Methods
Industrial production of this compound often employs automated synthesizers for large-scale synthesis. The process includes the use of solid-phase synthesis techniques, which allow for the efficient and high-yield production of the compound. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various modified nucleosides and nucleotides, which are essential for the synthesis of oligonucleotides and other nucleic acid-based compounds .
Scientific Research Applications
Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) has several scientific research applications:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in the study of DNA and RNA synthesis and function.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) involves its incorporation into nucleic acids. The compound acts as a building block for DNA and RNA synthesis, interacting with various enzymes and molecular pathways involved in nucleic acid metabolism. Its unique structure allows for specific interactions with target molecules, enhancing its efficacy in therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Comparisons
Table 1: Comparison of Key Properties
Detailed Comparisons
Protecting Group Impact
- 5'-DMT Group: Common in phosphoramidite chemistry (Evidences 3, 8, 14). The toluoyl group (PY 7510) offers steric bulk comparable to benzoyl but may enhance solubility in non-polar solvents .
- N3/O4-Toluoyl vs.
Base Modifications
- 2-Thiothymidine : Replaces the 2-oxygen with sulfur, weakening Watson-Crick pairing (A-T specificity) but increasing duplex thermal stability via hydrophobic interactions . This modification also confers resistance to ammonia deprotection, unlike unprotected 2ST, which degrades under standard NH₃ conditions .
- Comparison with 4-Thiothymidine (4ST) : 4ST requires S-sulphenylmethyl protection and exhibits distinct UV absorption (λmax ~330 nm vs. 265 nm for 2ST), useful for photochemical applications .
Biological Activity
5'-O-(Dimethoxytrityl)-n3/o4-(toluoyl)-2-thiothymidine is a modified nucleoside derivative primarily utilized in oligonucleotide synthesis. Its structural modifications enhance its stability and functionality, making it a valuable compound in various biochemical applications.
Chemical Structure and Properties
- Molecular Formula : C39H38N2O7S
- Molecular Weight : 678.8 g/mol
- CAS Number : 156783-21-0
The compound features a dimethoxytrityl (DMT) protecting group at the 5’ position and toluoyl groups at the N3/O4 positions, along with a thiol modification at the 2 position of thymidine. These modifications are crucial for its biological activity.
The biological activity of this compound is largely attributed to its incorporation into nucleic acid sequences during synthesis. The DMT group protects the 5’ hydroxyl, preventing side reactions, while the toluoyl and thiol modifications enhance stability and binding affinity. This makes it particularly useful in the solid-phase synthesis of DNA and RNA sequences.
Applications in Research
- Oligonucleotide Synthesis : The compound is extensively used in synthesizing oligonucleotides, where its protective groups facilitate the stepwise addition of nucleotides.
- Therapeutic Development : Its unique structure allows for further chemical modifications, making it a candidate for therapeutic applications.
Case Studies
- Case Study 1 : In a study focusing on the synthesis of modified oligonucleotides, researchers demonstrated that incorporating this compound significantly improved yield and purity compared to unmodified nucleosides.
- Case Study 2 : Another study explored its application in antisense oligonucleotides, revealing enhanced binding affinity to target mRNA sequences, thus improving therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5’-O-(4,4’-Dimethoxytrityl)thymidine | Lacks toluoyl and thiol modifications | Lower stability and binding affinity |
| 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine | No thiol modification | Limited versatility in reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
